molecular formula C16H13ClN2O2 B5991992 3-Benzyl-1-(4-chlorophenyl)imidazolidine-2,4-dione

3-Benzyl-1-(4-chlorophenyl)imidazolidine-2,4-dione

Cat. No.: B5991992
M. Wt: 300.74 g/mol
InChI Key: HJLOEDLJFLONPY-UHFFFAOYSA-N
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Description

3-Benzyl-1-(4-chlorophenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(4-chlorophenyl)imidazolidine-2,4-dione typically involves the reaction of benzylamine with 4-chlorobenzaldehyde in the presence of a suitable catalyst, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) and requires the use of a base like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(4-chlorophenyl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(4-chlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1-(4-chlorophenyl)imidazolidine-2,4-dione is unique due to the presence of both benzyl and chlorophenyl groups, which can enhance its biological activity and selectivity. The combination of these substituents can lead to improved pharmacokinetic properties and target specificity compared to other similar compounds .

Properties

IUPAC Name

3-benzyl-1-(4-chlorophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-13-6-8-14(9-7-13)18-11-15(20)19(16(18)21)10-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLOEDLJFLONPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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